Methyl salicylate 2-ethylbutyrate Methyl salicylate 2-ethylbutyrate
Brand Name: Vulcanchem
CAS No.: 85005-92-1
VCID: VC21316945
InChI: InChI=1S/C14H18O4/c1-4-10(5-2)13(15)18-12-9-7-6-8-11(12)14(16)17-3/h6-10H,4-5H2,1-3H3
SMILES: CCC(CC)C(=O)OC1=CC=CC=C1C(=O)OC
Molecular Formula: C14H18O4
Molecular Weight: 250.29 g/mol

Methyl salicylate 2-ethylbutyrate

CAS No.: 85005-92-1

Cat. No.: VC21316945

Molecular Formula: C14H18O4

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

Methyl salicylate 2-ethylbutyrate - 85005-92-1

CAS No. 85005-92-1
Molecular Formula C14H18O4
Molecular Weight 250.29 g/mol
IUPAC Name methyl 2-(2-ethylbutanoyloxy)benzoate
Standard InChI InChI=1S/C14H18O4/c1-4-10(5-2)13(15)18-12-9-7-6-8-11(12)14(16)17-3/h6-10H,4-5H2,1-3H3
Standard InChI Key QXNXIPALJCPMNY-UHFFFAOYSA-N
SMILES CCC(CC)C(=O)OC1=CC=CC=C1C(=O)OC
Canonical SMILES CCC(CC)C(=O)OC1=CC=CC=C1C(=O)OC

Chemical Identity and Fundamental Properties

Methyl salicylate 2-ethylbutyrate (CAS No. 85005-92-1) is an organic ester compound with the molecular formula C₁₄H₁₈O₄ and a molecular weight of 250.29 g/mol. It is formally identified as methyl 2-(2-ethylbutanoyloxy)benzoate according to IUPAC nomenclature . This compound represents a derivative of salicylic acid where the salicylic acid is further esterified with 2-ethylbutyric acid. Unlike methyl salicylate, which retains a free phenolic hydroxyl group, in methyl salicylate 2-ethylbutyrate this hydroxyl group is esterified with 2-ethylbutyric acid, creating a more complex molecular structure.

The chemical structure of methyl salicylate 2-ethylbutyrate features both a methyl ester group (from the carboxylic acid portion of salicylic acid) and a 2-ethylbutyrate ester (at the phenolic position). This dual esterification results in a compound with distinct chemical and physical properties compared to its parent molecule .

Chemical Identifiers and Structural Information

Table 1: Chemical Identifiers for Methyl salicylate 2-ethylbutyrate

IdentifierValue
CAS Number85005-92-1
Molecular FormulaC₁₄H₁₈O₄
Molecular Weight250.29 g/mol
IUPAC Namemethyl 2-(2-ethylbutanoyloxy)benzoate
Standard InChIInChI=1S/C14H18O4/c1-4-10(5-2)13(15)18-12-9-7-6-8-11(12)14(16)17-3/h6-10H,4-5H2,1-3H3
Standard InChIKeyQXNXIPALJCPMNY-UHFFFAOYSA-N
SMILESCCC(CC)C(=O)OC1=CC=CC=C1C(=O)OC
PubChem Compound ID836853
DrugBank IDDB14130
European Community (EC) Number285-023-6
Adductm/zPredicted CCS (Ų)
[M+H]⁺251.12779157.0
[M+Na]⁺273.10973167.6
[M+NH₄]⁺268.15433163.3
[M+K]⁺289.08367162.9
[M-H]⁻249.11323157.2
[M+Na-2H]⁻271.09518161.2
[M]⁺250.11996158.3
[M]⁻250.12106158.3

The synthesis of the parent compound, methyl salicylate, is well-documented and may serve as a reference point. According to a patent (CN105601512A), an efficient preparation method for methyl salicylate includes the following steps :

  • Pretreatment of reactants

  • Synthetic reaction between salicylic acid and methyl alcohol using a solid composite catalyst

  • Product extraction and purification through filtration, washing, and distillation

A modified version of this approach, incorporating an additional esterification step to convert the phenolic hydroxyl group to a 2-ethylbutyrate ester, would likely be employed for the synthesis of methyl salicylate 2-ethylbutyrate.

Pharmacological Properties and Biological Activity

Methyl salicylate demonstrates several biological activities that might be shared, modified, or enhanced in its 2-ethylbutyrate derivative:

  • Analgesic and anti-inflammatory properties when applied topically

  • Rubefacient activity, causing reddening of the skin due to dilated capillaries and increased blood flow

  • Counterirritant effects, believed to create a warming sensation that masks underlying pain

  • Potential for systemic effects following absorption and conversion to salicylic acid

The addition of the 2-ethylbutyrate group could potentially alter these biological activities by affecting:

  • Lipophilicity and membrane permeability

  • Rate of enzymatic hydrolysis by esterases

  • Distribution in tissues

  • Receptor binding affinity and selectivity

Metabolism and Pharmacokinetics

Based on the known metabolism of methyl salicylate, it can be inferred that methyl salicylate 2-ethylbutyrate would likely undergo enzymatic hydrolysis by carboxylesterases both in the skin and systemically. This hydrolysis would potentially yield methyl salicylate (which is further hydrolyzed to salicylic acid and methanol) and 2-ethylbutyric acid .

The presence of the additional ester group might affect the rate of metabolism and the pharmacokinetic profile of the compound, potentially resulting in different bioavailability characteristics compared to methyl salicylate.

Analytical Methods and Identification

Methyl salicylate 2-ethylbutyrate can be analyzed and identified using various analytical techniques, similar to those employed for related ester compounds. These methods include:

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR and ¹³C-NMR, provides detailed structural information about the compound. Infrared (IR) spectroscopy can identify characteristic functional groups, with the ester carbonyl groups showing strong absorption bands.

Mass Spectrometry

Mass spectrometry offers both identification and quantification capabilities. The predicted mass-to-charge ratios for various adducts of methyl salicylate 2-ethylbutyrate (as shown in Table 2) can aid in its identification in complex mixtures.

Comparison with Related Compounds

Methyl salicylate 2-ethylbutyrate belongs to a family of salicylate esters, each with distinct properties and applications. Comparing this compound with related structures provides context for understanding its potential characteristics and applications.

Table 3: Comparison of Methyl salicylate 2-ethylbutyrate with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Features
Methyl salicylate 2-ethylbutyrateC₁₄H₁₈O₄250.29Derivative of methyl salicylate with 2-ethylbutyric acid; esterified at both carboxylic and phenolic positions
Methyl SalicylateC₈H₈O₃152.15Also known as oil of wintergreen; used as a flavoring agent, in aromatherapy, and as a topical analgesic; retains free phenolic hydroxyl group
Ethyl SalicylateC₉H₁₀O₃166.17Similar analgesic properties to methyl salicylate; ethyl ester instead of methyl ester at carboxylic position
Salicylic AcidC₇H₆O₃138.12Key precursor to many esters; known for its anti-inflammatory and keratolytic effects

The structural modification in methyl salicylate 2-ethylbutyrate—specifically, the esterification of the phenolic hydroxyl group with 2-ethylbutyric acid—distinguishes it from simpler salicylate esters and potentially confers unique physicochemical properties and biological activities.

Future Research Directions

Given the limited specific information available on methyl salicylate 2-ethylbutyrate, several research directions could advance understanding of this compound:

  • Comprehensive characterization of physical, chemical, and spectroscopic properties

  • Development and optimization of efficient synthesis methods

  • Evaluation of biological activities, particularly in comparison to methyl salicylate and other salicylate esters

  • Assessment of safety profiles for various applications, including dermal absorption and metabolism studies

  • Investigation of potential applications in fragrance, flavor, and pharmaceutical formulations

  • Structure-activity relationship studies to understand how the 2-ethylbutyrate modification affects biological properties

  • Stability studies under various environmental conditions and in different formulation matrices

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